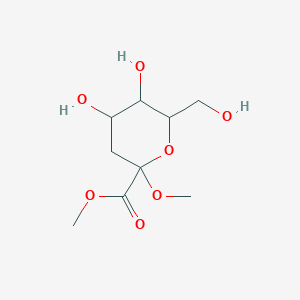
Silane, triethoxy(heptadecafluorooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethoxy(heptadecafluorooctyl)- is an organosilicon compound with the molecular formula C14H15F17O3Si and a molecular weight of 582.33 g/mol . This compound is characterized by its unique structure, which includes a silane core bonded to three ethoxy groups and a heptadecafluorooctyl chain. It is typically a colorless oil with a boiling point of approximately 238.7°C and a density of 1.429 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(heptadecafluorooctyl)- typically involves the reaction of heptadecafluorooctyl iodide with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Silane, triethoxy(heptadecafluorooctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, triethoxy(heptadecafluorooctyl)- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The fluorinated chain can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Silane, triethoxy(heptadecafluorooctyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion properties.
Biology: Employed in the preparation of bio-compatible surfaces for cell culture and other biological applications.
Medicine: Utilized in the development of medical devices and coatings with enhanced biocompatibility and reduced friction.
Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, triethoxy(heptadecafluorooctyl)- involves its ability to form strong bonds with various substrates through its silane groups. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds with other silanol groups on the substrate surface. This results in the formation of a stable, covalently bonded layer that enhances the properties of the substrate .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: An organosilicon compound with similar silane and ethoxy groups but lacking the fluorinated chain.
Methoxy(heptadecafluorooctyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Silane, triethoxy(heptadecafluorooctyl)- is unique due to its combination of a silane core with a highly fluorinated chain, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring surface modification and enhanced chemical resistance .
Properties
CAS No. |
96305-13-4 |
|---|---|
Molecular Formula |
C14H15F17O3Si |
Molecular Weight |
582.32 g/mol |
IUPAC Name |
triethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane |
InChI |
InChI=1S/C14H15F17O3Si/c1-4-32-35(33-5-2,34-6-3)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h4-6H2,1-3H3 |
InChI Key |
RNFSBWUZJHUNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



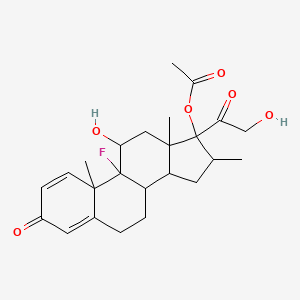
![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
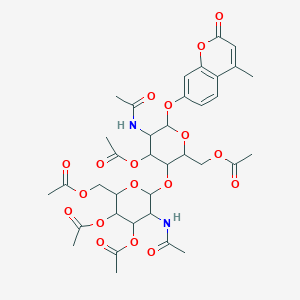
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)

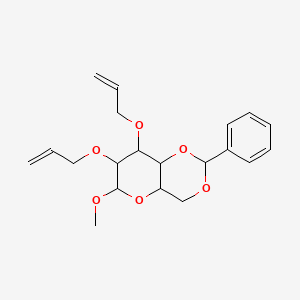
![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)
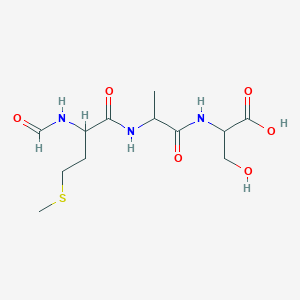
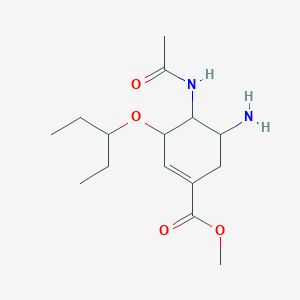
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)
